molecular formula C9H5N3OS B5967107 2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one

2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one

Cat. No.: B5967107
M. Wt: 203.22 g/mol
InChI Key: ZKHVCQSPKGAONX-UHFFFAOYSA-N
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Description

2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes pyridine, thiazole, and pyrimidine moieties, making it a versatile scaffold for various chemical and biological studies.

Future Directions

The future directions in the research of these compounds could involve the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminopyridine with carbon disulfide and an alkylating agent can lead to the formation of the thiazole ring, which is then fused with a pyrimidine ring through further cyclization reactions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one stands out due to its unique combination of pyridine, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency and low cytotoxicity makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases .

Properties

IUPAC Name

5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS/c13-9-11-8-6(14-9)5-10-7-3-1-2-4-12(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHVCQSPKGAONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=NC(=O)S3)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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